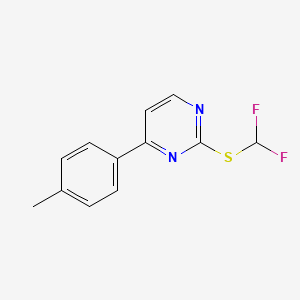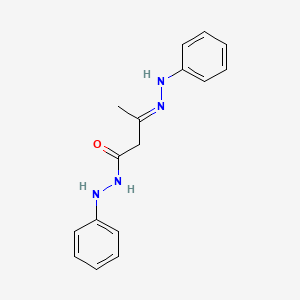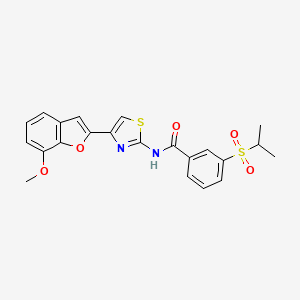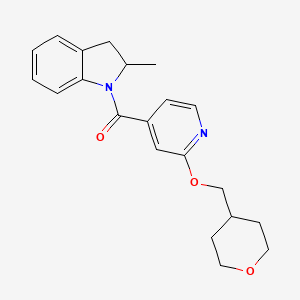
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related difluoromethyl compounds involves novel reagents and methods. For instance, difluoromethyl 2-pyridyl sulfone acts as an efficient gem-difluoroolefination reagent for aldehydes and ketones, with the fluorinated sulfinate intermediate being stable and observable by NMR . Additionally, a method for iododifluoromethylation of carbonyl compounds using difluoromethyl 2-pyridyl sulfone has been described, which employs mild conditions and exhibits excellent functional-group tolerance . These methods could potentially be adapted for the synthesis of "Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide".
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic techniques such as FT-IR, FT-Raman, and UV have been used to investigate the molecular structure of related compounds. For example, the molecular structural parameters and vibrational frequencies of a compound with a trifluoromethyl group and a pyrazolyl benzene sulfonamide structure were obtained using Density Functional Theory (DFT) . Similar techniques could be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of pyrimidinyl sulfides in chemical reactions has been explored, such as the highly regioselective electrochemical fluorination of 2-pyrimidyl sulfides . This indicates that the pyrimidinyl sulfide moiety in the compound of interest may also undergo specific chemical transformations under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. For instance, new polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages have been synthesized, showing outstanding solubility, good thermal stability, and low refractive indexes due to the presence of trifluoromethyl groups . Similarly, the presence of a difluoromethyl group and a pyrimidinyl sulfide in "this compound" could impart unique physical and chemical properties to the compound.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide has been studied for its potential use as a herbicide. Research indicates that it exhibits significant herbicidal activity against various weeds, particularly in paddy fields. It demonstrates a broad spectrum of weed control, including effectiveness against Echinochloa oryzicola, with optimal herbicidal activity observed when certain substituents are present in the compound (Yoshimura et al., 2011).
Chemical Synthesis and Reactions
This compound has been explored in the synthesis of various chemical structures and reactions. For instance, it has been utilized in the synthesis of N,S-chelate thioethers containing CH2R and 2-pyridyl or 2-pyrimidinyl groups. These compounds have shown interesting properties, such as sulfur inversion and restricted phenyl rotation, when coordinated to congested diiminoruthenium cores (Tresoldi et al., 2002).
Organic Synthesis
In organic chemistry, this compound has been identified as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This compound acts as a versatile agent in facilitating the addition of fluorinated groups to organic molecules, thus enabling the synthesis of a variety of fluorinated compounds (Zhao et al., 2010).
Polymer Synthesis
It has also been implicated in the synthesis of novel polyamide-imides. These polymers, which incorporate this compound, exhibit impressive thermal stability and solubility in various solvents. They are particularly notable for their potential applications in high-performance materials due to their outstanding properties (Shockravi et al., 2009).
Corrosion Inhibition
Additionally, pyrimidine-2-thione derivatives, closely related to this compound, have been evaluated as corrosion inhibitors. These compounds have demonstrated effectiveness in preventing corrosion of mild steel in acidic environments, making them potentially useful in industrial applications (Soltani et al., 2015).
Wirkmechanismus
Target of Action
Sulfone derivatives, a group to which this compound belongs, have been shown to exhibit antifungal activity .
Mode of Action
It’s known that sulfone derivatives can interfere with the ergosterol content in fungal cells . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.
Biochemical Pathways
The compound is involved in the difluoromethylation process, which is a chemical reaction that introduces a difluoromethyl group into a molecule . This process can affect various biochemical pathways, depending on the specific targets of the compound. In the case of antifungal activity, it likely disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes .
Pharmacokinetics
The compound’s difluoromethyl group has been associated with increased metabolic stability and cns penetration in pharmaceutical candidates .
Result of Action
The result of the compound’s action is the disruption of ergosterol production in fungal cells, leading to increased susceptibility to the compound . This disruption can lead to cell death, providing the compound with its antifungal properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSBOWWWIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)



![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)


![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)